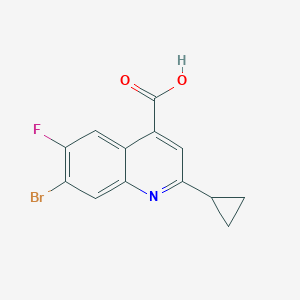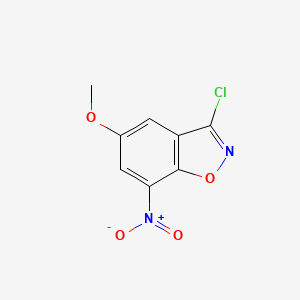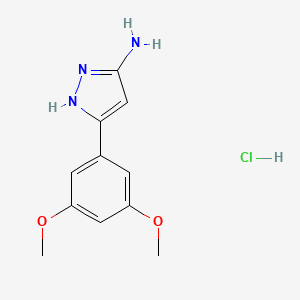
2,3-cis/Exo-pinanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S,3R,5S)-(+)-Pinanediol is a chiral diol derived from pinene, a naturally occurring compound found in pine trees. It is widely used in organic synthesis due to its unique stereochemistry and ability to form stable complexes with various reagents. This compound is particularly valuable in asymmetric synthesis, where it serves as a chiral auxiliary or ligand.
準備方法
Synthetic Routes and Reaction Conditions
(1S,2S,3R,5S)-(+)-Pinanediol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of α-pinene. In this method, α-pinene is first treated with borane to form an organoborane intermediate, which is then oxidized using hydrogen peroxide to yield (1S,2S,3R,5S)-(+)-Pinanediol.
Industrial Production Methods
Industrial production of (1S,2S,3R,5S)-(+)-Pinanediol typically involves large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
化学反応の分析
Types of Reactions
(1S,2S,3R,5S)-(+)-Pinanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pinanediol ketone.
Reduction: It can be reduced to form pinanediol alcohol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products
The major products formed from these reactions include pinanediol ketone, pinanediol alcohol, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
(1S,2S,3R,5S)-(+)-Pinanediol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: It is employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It serves as a building block for the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, agrochemicals, and fragrances.
作用機序
The mechanism of action of (1S,2S,3R,5S)-(+)-Pinanediol involves its ability to form stable complexes with various reagents, thereby influencing the stereochemistry of the reactions it participates in. Its molecular targets include enzymes and receptors that recognize its chiral structure, leading to specific interactions and effects.
類似化合物との比較
Similar Compounds
(1R,2R,3S,5R)-(-)-Pinanediol: A diastereomer of (1S,2S,3R,5S)-(+)-Pinanediol with different stereochemistry.
(1S,2S,3R,5S)-(+)-Isopinocampheylamine: A related compound with an amine functional group instead of hydroxyl groups.
(1S,2S,3R,5S)-(+)-Pinanediol ketone: An oxidized form of (1S,2S,3R,5S)-(+)-Pinanediol.
Uniqueness
(1S,2S,3R,5S)-(+)-Pinanediol is unique due to its specific stereochemistry, which makes it highly effective as a chiral auxiliary in asymmetric synthesis. Its ability to form stable complexes with a wide range of reagents further enhances its versatility in organic synthesis.
特性
分子式 |
C10H18O2 |
|---|---|
分子量 |
170.25 g/mol |
IUPAC名 |
(2S,3R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol |
InChI |
InChI=1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3/t6?,7?,8-,10+/m1/s1 |
InChIキー |
MOILFCKRQFQVFS-VUMZSGCYSA-N |
異性体SMILES |
C[C@]1([C@@H](CC2CC1C2(C)C)O)O |
正規SMILES |
CC1(C2CC1C(C(C2)O)(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Pyrazolyl)oxy]-N,N-dimethylethanamine](/img/structure/B13708870.png)

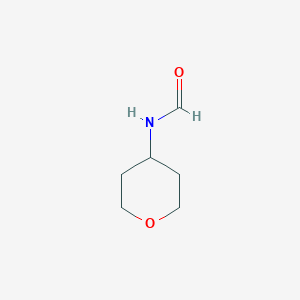
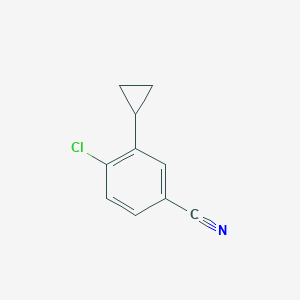
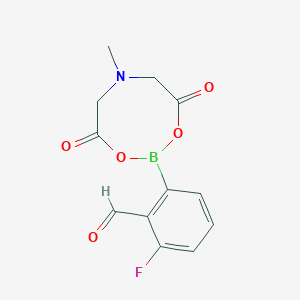
![Methyl 3,3,3-Trifluoro-2-[(methoxycarbonyl)imino]propanoate](/img/structure/B13708897.png)
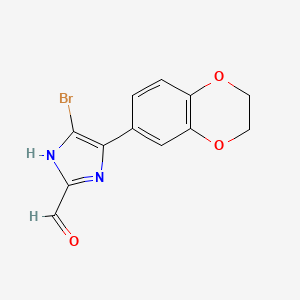

![2,2-Dimethyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one](/img/structure/B13708918.png)
